1-(3-Bromophenyl)guanidine

Description

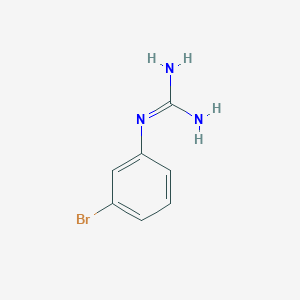

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCKPUWKMOWDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607055 | |

| Record name | N''-(3-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870780-73-7 | |

| Record name | N''-(3-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromophenyl Guanidine and Its Derivatives

Classical and Contemporary Synthetic Routes for Guanidine (B92328) Core Structures

The construction of the guanidine core is a pivotal step in the synthesis of 1-(3-Bromophenyl)guanidine. Various methods have been developed, ranging from classical approaches to modern, highly efficient reactions.

A traditional and widely used method for the synthesis of guanidines involves the reaction of amines with cyanamide (B42294) or its derivatives. This approach is valued for its directness and the ready availability of starting materials. The reaction of an amine with cyanamide, often in the presence of a catalyst, leads to the formation of the corresponding guanidine. organic-chemistry.org For instance, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide under mild, aqueous conditions. organic-chemistry.org This method is particularly useful for substrates that are soluble in water. organic-chemistry.org

Another variation involves the use of dicyandiamide, which can react with amine salts to form guanidine derivatives. oup.com The reaction of an amine hydrochloride with dicyandiamide can lead to the formation of the desired guanidine salt, although side reactions can occur. oup.com The choice of cyanamide derivative and reaction conditions can be tailored to the specific amine substrate to optimize the yield and purity of the resulting guanidine.

A range of phosphorylated guanidine derivatives have been synthesized in a three-step process starting from 2-aminopyridin-3-ol, which is first reacted with thiophosphoryl chloride, then with cyanamide, and finally with various heterocyclic amines. nih.gov

Guanidine and its salts can participate in cyclization reactions to form a variety of heterocyclic compounds. These reactions are valuable for creating more complex molecular architectures that incorporate the guanidine moiety. For example, guanidine hydrochloride can undergo cyclocondensation with bis-electrophiles like 1,1,3,3-tetramethoxypropane under microwave conditions to yield 2-aminopyrimidines. nih.gov

Furthermore, chiral guanidines have been employed as catalysts in asymmetric cyclization reactions. rsc.org These catalysts can facilitate the formation of lactone derivatives from 1,3-enynes with high yields and excellent enantioselectivity. rsc.org The guanidinium (B1211019) group, in these cases, plays a crucial role in activating the substrates through hydrogen bonding. rsc.org The cyclization of guanidines formed in autocatalytic reactions has also been observed, leading to the formation of dihydropyrimidine-containing bicycles. researchgate.net

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step from three or more starting materials. Guanidine and its salts are versatile reagents in MCRs for the preparation of various heterocyclic compounds. tubitak.gov.tr For example, a one-pot synthesis of 2-amino-4,6-diarylpyrimidines can be achieved through a multicomponent reaction of aromatic aldehydes, acetophenones, and guanidinium carbonate under solvent-free conditions. tubitak.gov.tr

Isonitrile-based multicomponent reactions are a significant class of MCRs, though less common for direct guanidine synthesis, they are pivotal in creating complex molecular scaffolds to which a guanidine group can be later attached. nih.gov Another powerful multicomponent approach is the Biginelli reaction, which can be adapted for the synthesis of cyclic guanidines. nih.gov

Specific Synthetic Approaches to this compound Analogs

The synthesis of this compound and its analogs specifically involves the incorporation of the 3-bromophenyl group. This can be achieved through various strategies, primarily by starting with a bromo-substituted aniline (B41778) precursor.

A common and direct route to this compound involves the guanylation of 3-bromoaniline. This reaction can be carried out using various guanylating agents. For instance, the use of cyanamide in the presence of an acid catalyst can convert 3-bromoaniline to the corresponding guanidine salt.

The Suzuki-Miyaura reaction provides a versatile method for synthesizing aryl-substituted guanidines. This involves the cross-coupling of a bromo-substituted precursor with a boronic acid. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been coupled with various aryl boronic acids using a palladium catalyst to yield arylated analogs. mdpi.com A similar strategy could be employed where a protected bromophenylguanidine is coupled with a suitable boronic acid.

Another approach involves the synthesis of N-substituted quinazolines, where a bromo-substituted aniline can be a key starting material. nih.gov Furthermore, the synthesis of 1-(4-bromophenyl)piperidine has been achieved by reacting bromobenzene and piperidine, followed by bromination, which showcases a method for introducing a bromo-phenyl group. google.com

The following table summarizes a general synthetic scheme for 1-arylguanidines from the corresponding anilines.

| Starting Material | Reagent | Product | Reference |

| Arylamine | Cyanamide | 1-Arylguanidine | organic-chemistry.org |

| Arylamine | S-Methylisothiourea | 1-Arylguanidine | rsc.org |

| Arylamine | N,N'-Di-Boc-thiourea, HgCl₂ | Protected 1-Arylguanidine | scholaris.ca |

This table represents generalized reactions and not specific conditions for this compound.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. The synthesis of guanidine derivatives can be effectively accelerated using microwave technology.

For instance, the synthesis of substituted guanidines has been achieved by reacting thioureas with various amines under microwave irradiation in water, offering a green chemistry approach. researchgate.net This method has been shown to produce guanidine derivatives in moderate yields within a short reaction time of 10-95 minutes. researchgate.net

Microwave-assisted synthesis has also been applied to the preparation of guanamines from cyanoguanidine and nitriles in polyethylene glycol (PEG) as a green reaction medium. monash.edu Furthermore, the synthesis of guanidine organocatalysts has been reported using microwave-assisted procedures to introduce the guanidine unit onto amino amide derivatives. diva-portal.org The grafting of guanidine oligomers onto chitosan has also been successfully conducted under microwave irradiation. mdpi.com These examples highlight the potential for microwave-assisted methods to provide a more efficient and environmentally friendly route to this compound and its derivatives.

The following table provides examples of microwave-assisted guanidine synthesis.

| Reactants | Solvent | Reaction Time | Yield | Reference |

| Symmetrical/Asymmetrical Thiourea, Amines | Water | 10-95 min | Moderate | researchgate.net |

| Cyanoguanidine, Nitriles | PEG 400 | 30 min | Good | monash.edu |

| Amino Amide Derivatives, Guanylating Agent | Not specified | Not specified | Up to 99% | diva-portal.org |

This table showcases the general utility of microwave synthesis for guanidines.

Optimization of Reaction Conditions: Solvent and Base Effects

The synthesis of this compound, typically achieved through the guanylation of 3-bromoaniline, is highly dependent on the judicious selection of solvents and bases. The reaction environment significantly impacts the yield and purity of the final product.

The choice of solvent plays a pivotal role in the reaction's success. Solvents are selected based on their ability to dissolve the reactants and facilitate the desired chemical transformations. While various solvents can be employed, the reaction's efficiency is often enhanced in polar aprotic solvents. For instance, in the synthesis of related phenyl-guanidine derivatives, the use of different solvents has been shown to produce a range of yields. nih.gov

The selection of a suitable base is also critical. The base's function is to deprotonate the amine, thereby activating it for the subsequent reaction with the guanylating agent. The strength and nature of the base can influence the reaction pathway and the formation of byproducts. Both inorganic and organic bases have been utilized in these syntheses. A systematic study on the synthesis of 1,3,4-oxadiazole derivatives demonstrated the importance of optimizing the base and solvent, where a combination of potassium carbonate (K2CO3) and acetonitrile (ACN) at an elevated temperature provided a good yield. researchgate.net

To illustrate the impact of these conditions, consider the following hypothetical optimization table for the synthesis of a generic phenylguanidine, which reflects common trends observed in such reactions.

Table 1: Optimization of Reaction Conditions for Phenylguanidine Synthesis

Synthesis of Brominated Guanidine Derivatives via Directed Bromination

The introduction of additional bromine atoms to the phenyl ring of guanidine derivatives can be achieved through directed bromination, a process that allows for control over the position and number of bromine atoms added.

N-Bromosuccinimide (NBS) is a versatile reagent for the electrophilic bromination of aromatic compounds. organic-chemistry.orgacs.orgnih.gov It is often favored for its selectivity compared to molecular bromine. The reactivity of NBS can be further enhanced through the use of initiators or alternative energy sources.

Infrared (IR) irradiation has emerged as a green and efficient method for promoting chemical reactions. nih.gov The direct heating of the reaction mixture via IR radiation can lead to significantly reduced reaction times and improved energy efficiency. nih.gov In the context of polybromination, IR irradiation can provide the necessary energy to overcome the activation barrier for the introduction of multiple bromine atoms onto the aromatic ring. nih.gov Aromatic compounds display characteristic absorptions in the infrared spectrum, which correspond to the vibrational modes of the molecule. libretexts.orgpressbooks.pubopenstax.org

The synthesis of guanidine derivatives has been achieved through a one-pot reaction involving NBS, an olefin, a cyanamide, and an amine, yielding products in good to excellent yields. acs.orgnih.govfigshare.com While this specific methodology focuses on the formation of the guanidine core, the principles of using NBS for bromination are well-established and can be applied to the polybromination of phenylguanidines. By controlling the stoichiometry of NBS and the reaction conditions, it is possible to direct the synthesis towards di- or tri-brominated products.

Table 2: Hypothetical Product Distribution in the Polybromination of a Phenylguanidine Derivative using NBS

While this compound itself is achiral, the synthesis of its derivatives, particularly through bromination, requires careful control of regioselectivity to obtain the desired isomer. The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack.

The guanidine group is an activating, ortho, para-directing group, while the bromine atom is a deactivating but also ortho, para-directing group. In the case of this compound, the incoming electrophile will be directed to the positions activated by the guanidine group and not significantly deactivated by the existing bromine atom.

Achieving regioselective bromination is a key challenge in the synthesis of substituted anilines and related compounds. sci-hub.se Various methods have been developed to control the position of bromination, including the use of specific brominating agents and catalysts. nih.gov For instance, the bromination of anilines can be achieved with high regioselectivity using a copper-catalyzed oxidative bromination method. sci-hub.se The choice of the brominating reagent, such as N-bromosuccinimide, can also influence the regiochemical outcome. nih.gov Theoretical analyses and experimental verifications have been conducted to understand and predict the positional selectivity in electrophilic aromatic bromination. nih.gov

In the context of more complex guanidine-containing molecules, stereoselective synthesis becomes crucial. electronicsandbooks.comrsc.org Methods for the directed stereoselective guanidinylation of alkenes have been developed, allowing for the introduction of the guanidine unit with a high degree of stereocontrol. electronicsandbooks.com Although not directly applicable to the aromatic bromination of this compound, these advanced synthetic strategies highlight the importance of stereochemical and regiochemical control in the broader field of guanidine chemistry.

Structural Characterization and Conformational Analysis of 1 3 Bromophenyl Guanidine

Mechanism of Action

The biological effects of 1-(3-Bromophenyl)guanidine and related compounds are believed to stem from their interaction with various cellular targets, including ion channels and receptors.

Sodium Channel Blockade : The guanidinium (B1211019) group is a key feature of potent neurotoxins like saxitoxin and tetrodotoxin, which are known to block voltage-gated sodium channels. psu.edu While guanidine (B92328) itself can pass through sodium channels, some of its derivatives can act as blockers. nih.gov The interaction of these compounds with sodium channels can lead to the suppression of abnormal neuronal activity. csic.esnih.gov

Sigma Receptor Interaction : this compound has been investigated for its activity as a sigma receptor ligand. google.comwikipedia.org Sigma receptors are a class of proteins found in the central nervous system and other parts of the body, and they are involved in various cellular functions. sigmaaldrich.comchemicalbook.com Ligands that bind to sigma receptors can modulate neuronal activity and have shown potential in the treatment of neurological disorders. google.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Research Findings

While direct studies on the sodium channel blocking activity of this compound are limited, the broader class of guanidine derivatives has been shown to interact with these channels. For instance, n-alkylguanidines can block sodium channels in a time-dependent manner, suggesting a potential mechanism for the modulation of nerve impulses. nih.gov The ability of sodium channel blockers to reduce the excitability of nerve fibers underlies their potential therapeutic use in conditions characterized by abnormal neuronal firing. nih.gov

Aromatic guanidines have been shown to exert effects on the cardiovascular system. nih.gov Studies on various phenylguanidines have demonstrated that these compounds can cause vasoconstriction. nih.gov The most potent effects were observed with phenylguanidines substituted at the 3 and 4 positions of the aromatic ring. nih.gov Some guanidine derivatives have been reported to cause a decrease in heart rate and blood pressure. nih.gov For example, guanfacine, a guanidine derivative, is known to decrease both heart rate and blood pressure. nih.gov

The interaction of this compound and related compounds with sigma receptors points to their potential effects on the central nervous system. Activation of sigma-1 receptors has been linked to neuroprotective effects. google.com Research on guanidine analogs has shown that they can reduce the neuronal damage associated with ischemic stroke in animal models. google.com Specifically, N,N′-di-p-bromo-phenyl-guanidine, a related compound, has demonstrated potent inhibition of ischemia-induced calcium overload in neurons through the activation of sigma-1 receptors. google.com This suggests a potential therapeutic application for such compounds in conditions involving neuronal injury. google.com

Table of Compounds

Future Directions and Research Perspectives for 1 3 Bromophenyl Guanidine

Notable Analogs and Derivatives

A wide array of analogs and derivatives of 1-(3-Bromophenyl)guanidine have been synthesized to explore their chemical and biological properties. Notable examples include:

1,3-Diphenylguanidine: A well-known rubber vulcanization accelerator that lacks the bromine atom. nist.gov

1,1,3-Triphenylguanidine: Another phenyl-substituted guanidine (B92328) derivative. epa.gov

2-(3-Bromopropyl)guanidine: An aliphatic analog where the phenyl ring is replaced by a bromopropyl chain. nih.gov

N,N'''-1,3-propanediylbis-guanidine derivatives: These are more complex structures containing two guanidine units linked by a propyl chain. chemicalbook.com

2-Chloro-1,3-bis(methoxycarbonyl)guanidine: A reactive guanylation agent with different substituents on the nitrogen atoms. bldpharm.com

Structural and Functional Differences

The structural variations among these analogs lead to significant differences in their physical, chemical, and biological functions.

Structural Differences: The primary differences lie in the nature of the substituents on the guanidine nitrogen atoms and the phenyl ring. Analogs may have different aryl or alkyl groups, lack the bromine atom, or have additional functional groups. For instance, replacing the phenyl ring with an alkyl chain, as in 2-(3-bromopropyl)guanidine, changes the compound from aromatic to aliphatic, affecting its lipophilicity and steric profile. nih.gov

Functional Differences: These structural changes directly impact the molecule's function. The presence and position of the bromine atom in this compound provide a site for further chemical reactions, a feature absent in 1,3-diphenylguanidine. nist.gov The addition of more phenyl groups, as in 1,1,3-triphenylguanidine, increases the molecule's size and hydrophobicity, altering its potential interactions with biological targets. epa.gov The function can also be dramatically different; while some phenyl guanidines are explored for therapeutic purposes, 1,3-diphenylguanidine is primarily used in an industrial application as a rubber accelerator. rsc.orgnist.gov

Q & A

Advanced Question

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for bromophenyl derivatives) .

- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC. Related compounds (e.g., 3-bromophenylhydrazine HCl) show <5% degradation under these conditions .

How do researchers address conflicting data on the mechanism of action of bromophenyl guanidines?

Advanced Question

Contradictory findings (e.g., apoptosis induction vs. necrosis) require:

- Multi-parametric assays : Combine flow cytometry (Annexin V/PI staining) with mitochondrial membrane potential probes (JC-1) to differentiate cell death pathways .

- Transcriptomic profiling : RNA sequencing of treated cells identifies dysregulated pathways (e.g., p53 signaling in compound 3-treated MCF-7 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.